molecular formula C6H8Cl2O B8519833 1,1-Dichloro-4-methyl-pent-1-en-3-one

1,1-Dichloro-4-methyl-pent-1-en-3-one

Cat. No.: B8519833
M. Wt: 167.03 g/mol
InChI Key: CEMJOSNHIFEVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dichloro-4-methyl-pent-1-en-3-one is a useful research compound. Its molecular formula is C6H8Cl2O and its molecular weight is 167.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H8Cl2O

Molecular Weight

167.03 g/mol

IUPAC Name

1,1-dichloro-4-methylpent-1-en-3-one

InChI

InChI=1S/C6H8Cl2O/c1-4(2)5(9)3-6(7)8/h3-4H,1-2H3

InChI Key

CEMJOSNHIFEVHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C=C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 53.5 gm (0.5 mole) of isobutyryl chloride and 45 gm (0.27 mole) of ferric chloride in 50 ml of methylene chloride cooled to 50°, and maintained below 10°, was added, with stirring, 53.2 gm (0.55 mole) of vinylidene chloride over a 1 hour period. After the addition, the reaction mixture was allowed to warm to room temperature for 3 hours before being poured over 100 gm of crushed ice. The layers were separated, and the organic solution was washed three times with 50-ml portions of water before being dried over magnesium sulfate. After being filtered, the solution was diluted with 50 ml of methylene chloride. The diluted solution was washed twice with dilute aqueous potassium carbonate and then with water before being distilled under reduced pressure, yielding 1.4 gm of crude 1,1-dichloro-4-methyl-1-penten-3-one; b.p., 41°-62°/4.1-4.7mm. The presence of the dichloroketone was established by gas chromatographic analysis, complimented by the mass spectrum of the gc component believed to be the dichloroketone, the mass spectrum of which showed a parent peak at m/e 166 and a fragmentation pattern consistent with 1,1-dichloro-4-methyl-1-penten-3-one.
Quantity
53.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
53.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

condensing vinylidene chloride with isobutyryl chloride in the presence of a Lewis acid to produce 1,1-dichloro-4-methyl-1-penten-3-one,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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